molecular formula C19H19FN2O4S2 B2382995 (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896329-23-0

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2382995
CAS No.: 896329-23-0
M. Wt: 422.49
InChI Key: KWWVDJSVEVTODQ-XUTLUUPISA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a benzamide moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process generally includes the formation of the benzo[d]thiazole ring, followed by the introduction of the ethoxyethyl and fluorine substituents. The final step involves the formation of the benzamide linkage.

    Formation of Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The ethoxyethyl group can be introduced via an alkylation reaction, while the fluorine atom is typically added through electrophilic fluorination.

    Formation of Benzamide Linkage: This step involves the reaction of the intermediate benzo[d]thiazole derivative with a sulfonyl chloride and an amine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents.

    Benzamide Derivatives: Compounds with the benzamide moiety but different aromatic or heterocyclic cores.

Uniqueness

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-3-26-11-10-22-17-15(20)8-5-9-16(17)27-19(22)21-18(23)13-6-4-7-14(12-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWVDJSVEVTODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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